molecular formula C21H23N5O2 B13859899 N10-Monodesmethyl Rizatriptan Benzoate

N10-Monodesmethyl Rizatriptan Benzoate

Cat. No.: B13859899
M. Wt: 377.4 g/mol
InChI Key: SAJJQXRZSGAWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Metabolite of Rizatriptan (B1679398)

N10-Monodesmethyl Rizatriptan is a minor metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine. fda.govdrugs.com The primary metabolic pathway for Rizatriptan is oxidative deamination by the enzyme monoamine oxidase-A (MAO-A). fda.govnih.gov This major pathway leads to the formation of an indole (B1671886) acetic acid metabolite, which is pharmacologically inactive. fda.govdrugs.com

Significance in Contemporary Pharmaceutical and Metabolic Research

Research into this metabolite is particularly relevant in the context of co-administration of Rizatriptan with other drugs. For instance, studies involving MAO-A inhibitors are important because these inhibitors can significantly alter the metabolism of Rizatriptan. fda.gov When a selective MAO-A inhibitor like moclobemide (B1677376) is administered, the systemic exposure to Rizatriptan increases, and the area under the curve (AUC) of the active N-monodesmethyl metabolite can increase by more than 400%. fda.gov This highlights the metabolite's role as a key marker in drug interaction studies.

Overview of Research Areas Related to N10-Monodesmethyl Rizatriptan Benzoate

Academic and industrial research involving this compound is concentrated in several key areas:

Pharmacokinetic Studies: Research focuses on characterizing the absorption, distribution, metabolism, and excretion (ADME) of Rizatriptan. These studies often involve quantifying both the parent drug and its major and minor metabolites, including N10-Monodesmethyl Rizatriptan, in biological fluids to create a complete pharmacokinetic profile. psu.edu

Drug Metabolism and Interaction Studies: Investigations into how Rizatriptan is processed in the body and how it interacts with other medications are a central research theme. fda.gov N10-Monodesmethyl Rizatriptan is a critical analyte in studies examining the effects of MAO-A inhibitors on Rizatriptan's metabolism. fda.gov

Analytical Method Development: A significant body of research is dedicated to developing and validating sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of Rizatriptan and its metabolites in pharmaceutical formulations and biological matrices. nih.govresearchgate.netinnovareacademics.in

Reference Standards and Impurity Profiling: N10-Monodesmethyl Rizatriptan is used as a reference standard in the quality control of Rizatriptan drug products. lgcstandards.comacanthusresearch.com It is also studied as a potential impurity or related substance in the manufacturing of Rizatriptan Benzoate. pharmaffiliates.com

Research Data on Rizatriptan Metabolism

The following tables provide an overview of the key metabolites of Rizatriptan and the pharmacokinetic parameters of the parent drug.

Table 1: Major and Minor Metabolites of Rizatriptan

Metabolite NameFormation PathwayPharmacological Activity
Triazolomethyl-indole-3-acetic acidOxidative deamination by MAO-A (Primary)Inactive fda.govdrugbank.com
N10-Monodesmethyl-rizatriptan N-demethylation (Minor)Active, similar to Rizatriptan fda.govdrugbank.com
Rizatriptan-N10-oxideN-oxidation (Minor)Inactive fda.govpsu.edu
6-Hydroxy-rizatriptanHydroxylation (Minor)Inactive drugbank.compsu.edu
6-Hydroxy-rizatriptan sulfateSulfation of 6-hydroxy metabolite (Minor)Inactive drugbank.compsu.edu

Table 2: Pharmacokinetic Properties of Rizatriptan

ParameterValueReference
Absolute Bioavailability ~45% drugs.comdrugbank.com
Time to Peak Plasma Concentration (Tmax) 1 - 1.5 hours drugs.comdrugbank.com
Plasma Protein Binding 14% (minimal) drugbank.comnih.gov
Volume of Distribution ~140 L (males), ~110 L (females) drugbank.comnih.gov
Plasma Half-life 2 - 3 hours drugs.comdrugbank.com
Primary Route of Elimination Metabolism by MAO-A fda.govnih.gov
Urinary Excretion (Unchanged Drug) ~14% of oral dose fda.govnih.gov
Urinary Excretion (Indole Acetic Acid Metabolite) ~51% of oral dose fda.govnih.gov
Urinary Excretion (N-monodesmethyl metabolite) No more than 1% nih.gov

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

benzoic acid;N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C14H17N5.C7H6O2/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;8-7(9)6-4-2-1-3-5-6/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1-5H,(H,8,9)

InChI Key

SAJJQXRZSGAWKF-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Metabolic Pathways and Biotransformation Research

Enzymatic Formation of N10-Monodesmethyl Rizatriptan (B1679398)

The biotransformation of Rizatriptan to N10-Monodesmethyl Rizatriptan is a minor metabolic pathway, yet it results in a metabolite that retains pharmacological activity similar to the parent compound. fda.gov The enzymatic processes governing this N-demethylation are intricate and primarily involve oxidative enzymes.

Characterization of Metabolic Intermediates Leading to N10-Monodesmethyl Rizatriptan

The direct metabolic intermediates in the N-demethylation of Rizatriptan to N10-Monodesmethyl Rizatriptan have not been extensively characterized in publicly available literature. The process of N-demethylation typically involves an initial oxidation of the methyl group, followed by the formation of an unstable carbinolamine intermediate which then spontaneously decomposes to yield the demethylated amine and formaldehyde. However, specific studies detailing the isolation and characterization of these transient intermediates for Rizatriptan are not readily found.

Qualitative Identification of N10-Monodesmethyl Rizatriptan within Metabolite Profiles

The identification of N10-Monodesmethyl Rizatriptan as a metabolite of Rizatriptan has been achieved through various analytical techniques. In a pivotal study by Vyas et al. (2000), five metabolites of Rizatriptan, including N10-Monodesmethyl-rizatriptan, were identified in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods are powerful tools for the structural elucidation of drug metabolites in biological matrices.

Furthermore, a variety of reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the estimation of Rizatriptan Benzoate and its impurities in pharmaceutical formulations. nih.govresearchgate.netijpar.compnrjournal.com These chromatographic techniques are crucial for separating the parent drug from its metabolites, allowing for their individual detection and quantification. The detection is typically carried out using a photodiode array (PDA) or UV detector at a wavelength of approximately 225 nm. nih.govresearchgate.net

Comparative Species-Specific Metabolic Pathways

The metabolism of Rizatriptan, including the formation of N10-Monodesmethyl Rizatriptan, exhibits species-specific differences. These variations are important considerations in preclinical drug development and for extrapolating animal data to humans.

In Vitro and In Vivo Models for Metabolite Formation (e.g., rat, dog, human liver microsomes)

In vitro studies using liver microsomes from different species have revealed distinct metabolic profiles for Rizatriptan. A study on the in vitro metabolism of rizatriptan highlighted these species-specific differences. For instance, Rizatriptan-N10-oxide was identified as a major metabolite in incubations with rat lung, rat kidney, and dog liver microsomes, whereas it was a minor metabolite in rat liver microsomes. In contrast, the major metabolite in human liver microsomes was the triazolomethyl-indole-3-acetic acid, the product of MAO-A mediated oxidative deamination.

The following table summarizes the key findings on the in vitro metabolism of Rizatriptan across different species and tissues.

Species/TissueMajor Metabolite(s)Minor Metabolite(s)
Human Liver Microsomes Triazolomethyl-indole-3-acetic acidN/A
Rat Liver Microsomes N/ARizatriptan-N10-oxide
Rat Lung Microsomes Rizatriptan-N10-oxideN/A
Rat Kidney Microsomes Rizatriptan-N10-oxideN/A
Dog Liver Microsomes Rizatriptan-N10-oxideN/A

This table is based on available research and may not be exhaustive.

In vivo studies in rats and dogs have identified three major metabolites: Rizatriptan-N10-oxide, 6-hydroxy-rizatriptan-N10-oxide, and the oxidative deamination product, triazolomethyl-indole-3-acetic acid. These findings underscore the importance of using multiple species in preclinical studies to obtain a comprehensive understanding of a drug's metabolic fate.

Pharmacokinetic Research Aspects of N10 Monodesmethyl Rizatriptan

Disposition and Elimination Kinetics

The disposition and elimination of N10-monodesmethyl rizatriptan (B1679398) are intrinsically linked to the metabolism of its parent compound, rizatriptan.

Rizatriptan is primarily metabolized through oxidative deamination by monoamine oxidase-A (MAO-A), leading to the formation of an inactive indole (B1671886) acetic acid metabolite. drugs.comrxlist.com A minor metabolic pathway results in the formation of N10-monodesmethyl-rizatriptan. drugs.comrxlist.com This metabolite is subsequently eliminated at a rate that is similar to that of the parent compound, rizatriptan. drugs.comdrugbank.comdrugs.com The plasma half-life of rizatriptan averages 2 to 3 hours, which provides an approximate timeframe for the elimination of its N-monodesmethyl metabolite. drugs.comrxlist.com

Under normal physiological conditions, the systemic exposure to N10-monodesmethyl rizatriptan is significantly lower than that of rizatriptan. Plasma concentrations of the N-monodesmethyl metabolite are approximately 14% of those of the parent compound. drugs.comdrugbank.comdrugs.com Following oral administration of radiolabeled rizatriptan, the parent drug accounted for about 17% of the circulating plasma radioactivity, indicating that its metabolites, including N10-monodesmethyl rizatriptan, constitute the remainder. drugs.comrxlist.com

Theoretical and Computational Pharmacokinetic Modeling of Metabolite Disposition

Pharmacodynamic Research of N10 Monodesmethyl Rizatriptan

Receptor Binding Profiles and Affinities

The therapeutic effects of N10-Monodesmethyl Rizatriptan (B1679398), like its parent compound, are mediated through its interaction with specific serotonin (B10506) receptors.

N10-Monodesmethyl Rizatriptan is a potent agonist at the 5-HT1B and 5-HT1D receptor subtypes. drugs.comnih.gov These receptors are predominantly located on the smooth muscle cells of intracranial blood vessels and on presynaptic trigeminal nerve endings. The agonistic activity at these receptors is the cornerstone of its anti-migraine effect. It is understood that the activity of N10-Monodesmethyl Rizatriptan at these receptors is comparable to that of Rizatriptan itself. drugs.comnih.govncats.io

The activation of 5-HT1B receptors by N10-Monodesmethyl Rizatriptan leads to the constriction of dilated cranial blood vessels, a key factor in the pathophysiology of a migraine headache. drugbank.comnih.gov Simultaneously, its agonist action at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the generation of migraine pain. drugbank.com

While specific binding affinity values (Ki or IC50) for N10-Monodesmethyl Rizatriptan are not extensively reported in publicly available literature, its pharmacological activity is consistently described as being similar to Rizatriptan. drugs.comnih.govncats.io For context, Rizatriptan binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors. hres.cahres.cafda.govnih.gov

Interactive Data Table: Receptor Binding Profile of Rizatriptan (as a proxy for N10-Monodesmethyl Rizatriptan)

Receptor SubtypeBinding AffinityFunctional Activity
5-HT1BHighAgonist
5-HT1DHighAgonist

A hallmark of the pharmacodynamic profile of Rizatriptan, and by extension N10-Monodesmethyl Rizatriptan, is its selectivity for the 5-HT1B/1D receptors. While it demonstrates high affinity for these targets, its interaction with other serotonin receptor subtypes is significantly weaker. drugbank.comhres.cahres.ca

Studies on Rizatriptan have shown that it possesses a weak affinity for 5-HT1A, 5-HT1E, 5-HT1F, and 5-HT7 receptors. drugbank.comhres.cahres.ca This selectivity is crucial as it minimizes the potential for off-target effects that could be mediated by these other receptors. The profile of N10-Monodesmethyl Rizatriptan is presumed to follow this pattern of selectivity.

Further underscoring its specificity, Rizatriptan exhibits no significant pharmacological activity at a broad range of other receptor types. This includes adrenergic (alpha and beta), dopaminergic, histaminergic, and muscarinic receptors. drugbank.comhres.cahres.ca This clean receptor binding profile is a key characteristic of modern triptans and contributes to a more targeted therapeutic action. It is expected that N10-Monodesmethyl Rizatriptan shares this lack of significant affinity for non-serotonergic receptors.

In Vitro Pharmacological Characterization

The in vitro pharmacological studies of Rizatriptan provide a foundational understanding of the cellular and tissue-level effects that are also attributed to N10-Monodesmethyl Rizatriptan.

Mechanistic studies have demonstrated that the agonist activity of triptans at 5-HT1B/1D receptors initiates a cascade of intracellular events. In vascular smooth muscle cells, this leads to a contractile response, thereby constricting dilated cerebral blood vessels. In presynaptic neurons of the trigeminal nerve, receptor activation inhibits the release of vasoactive neuropeptides. While specific in vitro studies focusing solely on the cellular responses to N10-Monodesmethyl Rizatriptan are not widely documented, its similar activity to Rizatriptan suggests it would elicit comparable cellular effects.

Comparative Pharmacological Activity with Rizatriptan

The primary difference lies in their pharmacokinetic profiles, with N10-Monodesmethyl Rizatriptan being a metabolite. However, from a pharmacodynamic standpoint, both molecules are considered potent and selective 5-HT1B/1D receptor agonists. The clinical efficacy of Rizatriptan is therefore a composite of the actions of both the parent drug and its active metabolite.

Synthesis, Derivatization, and Structural Activity Relationship Sar Studies in Research

Synthetic Approaches for N10-Monodesmethyl Rizatriptan (B1679398)

The synthesis of N10-Monodesmethyl Rizatriptan, also known as N-Methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is not as widely documented as that of its parent compound, Rizatriptan. synzeal.com However, its synthesis can be achieved through modifications of established Rizatriptan synthetic routes or via dedicated methods for N-desmethyl triptans.

One of the primary methods for synthesizing Rizatriptan involves the Fischer indole (B1671886) synthesis. guidechem.comgoogle.com This process typically reacts 4-hydrazinophenylmethyl-1,2,4-triazole with 4-N,N-dimethylaminobutanal dimethylacetal. google.com To produce the N10-monodesmethyl analog, this synthesis can be adapted by substituting the dimethylated reactant with its monomethylated counterpart, 4-N-methylaminobutanal dimethyl acetal.

A more direct and efficient one-pot synthesis for N-desmethyltriptans has also been reported. researchgate.net This approach focuses on the condensation of appropriate indole precursors with methylamine. researchgate.net A general scheme for this type of synthesis is outlined below:

Table 1: General Synthetic Scheme for N-Desmethyltriptans

Step Description Reactants Product
1 Indole Core Formation Substituted phenylhydrazine (B124118) and an appropriate aldehyde/ketone (Fischer Indole Synthesis). guidechem.comresearchgate.net 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetaldehyde or a similar precursor.

Derivatization Strategies for Analytical or Research Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical technique or for studying structure-activity relationships. While some analytical methods for triptans are criticized for requiring time-consuming derivatization steps, these strategies can be essential for enhancing detection sensitivity, improving chromatographic separation, or enabling analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

For a compound like N10-Monodesmethyl Rizatriptan, which contains a secondary amine, several derivatization strategies can be employed:

Acylation: Reaction with acylating agents (e.g., acetic anhydride, trifluoroacetic anhydride) converts the secondary amine into an amide. This can increase the compound's volatility and thermal stability for GC analysis and can introduce a fluorinated tag for sensitive detection by electron capture detection (ECD).

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the secondary amine and the indole nitrogen with a trimethylsilyl (B98337) (TMS) group. Silylation is a common technique to increase the volatility and stability of polar compounds for GC-MS analysis.

Fluorescent Labeling: For highly sensitive detection in high-performance liquid chromatography (HPLC), fluorescent tags such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be attached to the secondary amine. This is particularly useful when analyzing samples with very low concentrations of the analyte.

These derivatization techniques are not only crucial for quantitative analysis but also for the creation of novel analogs in research settings to probe receptor binding sites and metabolic pathways.

Impurity Profiling and Characterization in Pharmaceutical Research

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of an active pharmaceutical ingredient (API). biomedres.us Regulatory guidelines mandate that any impurity present above a specified threshold must be identified and characterized. biomedres.usbiomedres.us N10-Monodesmethyl Rizatriptan is recognized as a key metabolite of Rizatriptan and is listed as Rizatriptan EP Impurity I. synzeal.comfda.govacanthusresearch.com

The manufacturing and storage of Rizatriptan Benzoate can lead to the formation of various process-related and degradation impurities. researchgate.netnih.gov Advanced analytical techniques are employed to detect, isolate, and characterize these substances.

Common Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) methods are developed and validated to be stability-indicating, meaning they can separate the API from all potential degradation products. biomedres.usbiomedres.usrepec.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information. biomedres.usnih.gov Techniques like LC-MS/MS offer further structural details through fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Employed to elucidate the precise chemical structure of isolated impurities. researchgate.netnih.gov

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products. biomedres.usbiomedres.usrepec.org

Table 2: Known Impurities and Degradation Products of Rizatriptan

Impurity Name Type Method of Identification Reference
N10-Monodesmethyl Rizatriptan (EP Impurity I) Metabolite / Process-Related HPLC, LC-MS synzeal.comacanthusresearch.com
Rizatriptan N-Oxide Metabolite / Degradation Product HPLC, LC-MS psu.eduinnovareacademics.in
Rizatriptan Dimer Impurities Process-Related HPLC, LC-MS, NMR, IR researchgate.netnih.govjapsonline.com
2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine Acidic Degradation Product HPLC, LC-MS, NMR biomedres.usbiomedres.us

| N10-Didesmethyl Rizatriptan | Process-Related | HPLC | pharmaffiliates.com |

Controlling impurities such as N10-Monodesmethyl Rizatriptan to levels below the regulatory threshold (commonly 0.10% to 0.20%) is essential for the quality control of the final drug product. veeprho.com

Structural Modifications and their Impact on Receptor Interactions and Metabolic Fate

The pharmacological activity and metabolic profile of Rizatriptan and its analogs are highly dependent on their chemical structures. N10-Monodesmethyl Rizatriptan serves as an excellent case study for understanding the impact of N-demethylation on a triptan molecule.

The primary metabolic pathway for Rizatriptan is not N-demethylation but rather oxidative deamination by monoamine oxidase-A (MAO-A). fda.govdrugbank.com This pathway converts the dimethylaminoethyl side chain into an indole acetic acid metabolite, which is inactive at the 5-HT1B/1D receptor. fda.govpsu.edu This indicates that the N,N-dimethylamino group is a primary target for metabolism and its presence is key to the drug's rapid clearance.

Other structural modifications lead to inactive metabolites. For example, the N-oxide and 6-hydroxy metabolites show no significant activity at the target receptors. fda.govdrugbank.com This highlights the specific structural requirements for potent 5-HT1B/1D agonism.

Table 3: Impact of Structural Modifications on Rizatriptan Activity and Metabolism

Compound Structural Modification from Rizatriptan Receptor Activity (5-HT1B/1D) Primary Metabolic Fate
Rizatriptan N/A (Parent Compound) Active Agonist fda.gov Oxidative deamination by MAO-A to inactive acid. drugbank.com
N10-Monodesmethyl Rizatriptan Loss of one N-methyl group Active Agonist (similar to parent) fda.govdrugbank.com Eliminated at a similar rate to parent. fda.gov
Indole Acetic Acid Metabolite Oxidative deamination of side chain Inactive fda.govdrugbank.com Excreted in urine (major metabolite). drugbank.com
Rizatriptan N-Oxide Oxidation of the tertiary amine Inactive fda.govdrugbank.com Minor metabolite. drugbank.com

| 6-Hydroxy Rizatriptan | Hydroxylation on the indole ring | Inactive fda.govdrugbank.com | Minor metabolite. drugbank.com |

These findings demonstrate that while the N-methyl groups are not essential for receptor binding, the integrity of the ethylamine (B1201723) side chain is crucial. The N,N-dimethyl configuration makes the compound a substrate for rapid metabolism by MAO-A, contributing to its pharmacokinetic profile.

Preclinical Research and in Vitro Toxicological Investigations Mechanistic Focus

In Vitro Genetic Toxicity Studies (e.g., mutagenicity, clastogenicity assays)

Comprehensive genetic toxicity studies have been conducted on the parent compound, Rizatriptan (B1679398). These assessments, conducted with and without metabolic activation, have consistently shown a lack of mutagenic or clastogenic potential. fda.gov The battery of in vitro and in vivo assays performed on Rizatriptan did not reveal any evidence of genetic toxicity. fda.govdrugs.com

Specific assays conducted on Rizatriptan include:

Microbial Mutagenesis (Ames) Assay: This assay showed no mutagenic effects. fda.gov

In Vitro Mammalian Cell Mutagenesis Assay in V-79 Chinese Hamster Lung Cells: Rizatriptan was not mutagenic in this system. fda.gov

In Vitro Alkaline Elution Assay in Rat Hepatocytes: This assay, which detects DNA strand breaks, was negative. fda.gov

In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary Cells: Rizatriptan did not induce chromosomal aberrations. fda.gov

In Vivo Chromosomal Aberration Assay in Mouse: No clastogenic effects were observed in vivo. drugs.com

No specific in vitro genetic toxicity studies on N10-Monodesmethyl Rizatriptan Benzoate have been identified in the public domain.

Interactive Data Table: Genetic Toxicity Profile of Rizatriptan

AssayTest SystemMetabolic ActivationResult
Microbial Mutagenesis (Ames)S. typhimuriumWith and WithoutNegative
Mammalian Cell MutagenesisV-79 Chinese Hamster Lung CellsWith and WithoutNegative
Alkaline ElutionRat HepatocytesWith and WithoutNegative
Chromosomal Aberration (In Vitro)Chinese Hamster Ovary CellsWith and WithoutNegative
Chromosomal Aberration (In Vivo)Mouse Bone MarrowN/ANegative

Mechanistic Studies of Cellular and Subcellular Effects

Studies using freshly isolated rat hepatocytes have demonstrated that Rizatriptan can induce cytotoxicity in a concentration-dependent manner. nih.govresearchgate.net The underlying mechanism of this hepatotoxicity appears to be mediated by oxidative stress. nih.govresearchgate.net

Key mechanistic findings for Rizatriptan-induced cellular effects in rat hepatocytes include:

Reactive Oxygen Species (ROS) Formation: An increase in ROS production was observed. nih.govresearchgate.net

Lipid Peroxidation: A significant rise in lipid peroxidation, a marker of oxidative damage to cell membranes, was noted. nih.govresearchgate.net

Mitochondrial Depolarization: Rizatriptan was found to cause mitochondrial membrane potential to decrease, indicating mitochondrial dysfunction. nih.govresearchgate.net

Lysosomal Membrane Integrity: Loss of lysosomal membrane integrity was observed. nih.govresearchgate.net

Glutathione Depletion: Cellular reservoirs of glutathione, a key antioxidant, were decreased, with a significant formation of oxidized glutathione. nih.govresearchgate.net

These cellular events induced by Rizatriptan were significantly prevented by the presence of ROS scavengers, antioxidants, endocytosis inhibitors, and adenosine (B11128) triphosphate (ATP) generators. nih.govresearchgate.net Furthermore, the involvement of Cytochrome P450 (CYP450) enzymes in the oxidative stress and cytotoxicity mechanism has been demonstrated. nih.govresearchgate.net

It is important to note that these findings are for the parent compound, Rizatriptan, and similar mechanistic studies specifically investigating this compound have not been reported.

Interactive Data Table: Mechanistic Cellular Effects of Rizatriptan in Rat Hepatocytes

Cellular/Subcellular EffectObservationImplication
Reactive Oxygen Species (ROS)Increased FormationOxidative Stress
Lipid PeroxidationSignificant RiseCell Membrane Damage
Mitochondrial Membrane PotentialDepolarizationMitochondrial Dysfunction
Lysosomal Membrane IntegrityLoss of IntegrityCellular Damage
Glutathione LevelsDepletion of Reduced Form, Increase in Oxidized FormImpaired Antioxidant Defense

Future Directions in Research on N10 Monodesmethyl Rizatriptan Benzoate

Advancements in High-Resolution Metabolomics and Proteomics

The future of characterizing N10-Monodesmethyl Rizatriptan (B1679398) lies in the application of advanced "omics" technologies. High-resolution metabolomics, which provides a comprehensive snapshot of small molecules in a biological system, offers a powerful lens through which to view the impact of this metabolite. arome-science.comnih.gov

High-Resolution Metabolomics (HRM): The use of technologies like high-resolution mass spectrometry (MS), including Orbitrap and Time-of-Flight (TOF) analyzers, allows for precise mass measurements and the detection of metabolites at very low concentrations. nih.govcabidigitallibrary.org Future studies can apply these techniques to:

Map Metabolic Networks: Accurately quantify the levels of N10-Monodesmethyl Rizatriptan and other related metabolites in patient samples to build detailed metabolic network maps. researchgate.net This can reveal subtle shifts in metabolic pathways in response to Rizatriptan administration.

Identify Biomarkers: By correlating metabolite profiles with clinical outcomes, researchers may identify biomarkers that predict a patient's response to Rizatriptan. drugdiscoverynews.combiotech-spain.com For example, the ratio of N10-Monodesmethyl Rizatriptan to the primary inactive metabolite could emerge as a key indicator of metabolic phenotype and treatment efficacy.

Dynamic Flux Analysis: Employing stable isotope tracing can illuminate the dynamics of Rizatriptan metabolism, showing the rate of formation and clearance of N10-Monodesmethyl Rizatriptan in real-time, offering deeper insights beyond static concentration measurements. nih.gov

Proteomics: This field analyzes the entire protein complement of a cell or organism. Future proteomic studies could focus on:

Target Engagement: Investigating how N10-Monodesmethyl Rizatriptan, compared to Rizatriptan, alters protein expression or post-translational modifications in neuronal or vascular cells. This could clarify its specific contribution to the drug's mechanism of action.

Toxicoproteomics: While Rizatriptan is generally well-tolerated, proteomics can be used to detect early protein-based indicators of cellular stress or off-target effects potentially associated with its metabolites, ensuring a more comprehensive understanding of the drug's biological impact. nih.gov

Integrated Multi-Omics: Combining metabolomic and proteomic data will provide a systems-level view of Rizatriptan's effects, linking the presence of N10-Monodesmethyl Rizatriptan to specific protein pathway activations or inhibitions. mdpi.com A recent study on triptans has already demonstrated the value of integrating metabolomics and transcriptomics to understand their molecular mechanisms, revealing effects on cAMP regulation and fatty acid oxidation. news-medical.netresearchgate.net

Table 1: Comparison of Analytical Technologies for Metabolite Analysis

Feature Traditional Methods (e.g., HPLC-UV) High-Resolution Metabolomics (e.g., UPLC-QTOF MS)
Sensitivity Lower (microgram to nanogram range) Higher (nanogram to picogram range)
Specificity Moderate; relies on retention time and UV spectra High; based on accurate mass and fragmentation patterns
Metabolite Coverage Targeted; limited to a few known compounds Non-targeted; capable of detecting thousands of features
Data Output Quantitative data for specific analytes Rich dataset including unknown compounds for biomarker discovery
Application Routine quality control, basic pharmacokinetic studies In-depth metabolic profiling, systems biology, biomarker identification

Integration of In Silico and In Vitro Models for Predictive Research

The integration of computational (in silico) and advanced laboratory (in vitro) models represents a paradigm shift in pharmaceutical research, reducing reliance on traditional methods and accelerating discovery. nih.gov

In Silico Modeling: Computational tools are becoming increasingly sophisticated in predicting how drugs are absorbed, distributed, metabolized, and excreted (ADME). nih.govri.se Future directions for N10-Monodesmethyl Rizatriptan include:

Refining Predictive Algorithms: Using existing experimental data on the formation of N10-Monodesmethyl Rizatriptan to train and refine machine learning models. These improved models could more accurately predict the metabolic fate of new triptan-like compounds, identifying candidates with potentially more favorable metabolic profiles early in the discovery process. ri.se

Quantitative Systems Toxicology (QST): Developing computational models that link the concentration of N10-Monodesmethyl Rizatriptan to potential biological pathway perturbations, allowing for the early prediction of off-target effects. atomscience.org

Molecular Docking Simulations: Performing advanced simulations to compare the binding affinity and conformational changes induced by both Rizatriptan and N10-Monodesmethyl Rizatriptan at the 5-HT1B/1D receptors. This can help elucidate subtle differences in their pharmacological activity at a molecular level.

Advanced In Vitro Models: Moving beyond simple liver microsome assays, next-generation models offer more physiologically relevant data.

3D Spheroids and Organoids: Using liver spheroids that better mimic the complex, three-dimensional structure and function of the human liver to study the formation of N10-Monodesmethyl Rizatriptan.

Organs-on-a-Chip: Employing microfluidic devices that contain human cells from different organs (e.g., liver, kidney, blood-brain barrier) to study the compound's metabolism, transport, and potential effects across biological barriers in an integrated system. atomscience.org

Table 2: Evolution of In Vitro Models for Metabolism Studies

Model Type Description Advantages Limitations
Liver Microsomes Subcellular fractions containing metabolic enzymes. High-throughput, cost-effective. Lacks cellular context and transporter activity.
Hepatocyte Cultures Primary liver cells grown in a 2D monolayer. Includes both Phase I and II enzymes and transporters. Cells can lose function over time.
3D Liver Spheroids Self-assembled aggregates of hepatocytes. More stable, physiologically relevant cell-cell interactions. Lower throughput than 2D cultures.
Organs-on-a-Chip Microfluidic systems with living cells simulating organ function. Allows for multi-organ interaction studies. Complex to set up, emerging technology.

Exploration of N10-Monodesmethyl Rizatriptan as a Mechanistic Probe in Drug Discovery

Because N10-Monodesmethyl Rizatriptan is a pharmacologically active metabolite, it can be utilized as a valuable tool, or "mechanistic probe," to deepen the understanding of drug action and physiology. nih.gov The process of drug metabolism can significantly impact a drug's pharmacokinetic and pharmacodynamic profiles. nih.gov Studying active metabolites like N10-Monodesmethyl Rizatriptan is crucial for optimizing lead compounds and understanding the complete picture of a drug's effects. nih.gov

Future research could use purified N10-Monodesmethyl Rizatriptan to:

Investigate Transporter Interactions: Assess its interaction with drug transporters like P-glycoprotein (P-gp) at the blood-brain barrier. Studies have shown that different triptans interact with P-gp in distinct ways; understanding where N10-Monodesmethyl Rizatriptan fits could help explain variability in patient response. nih.gov

Profile Off-Target Activities: Screen the metabolite against a broad panel of receptors and enzymes to identify any unique off-target interactions not seen with the parent drug. This provides a more complete profile and can help in the design of future drugs with higher selectivity.

Table 3: Potential Research Questions Using N10-Monodesmethyl Rizatriptan as a Mechanistic Probe

Research Question Experimental Approach Potential Impact
Does the metabolite have a different binding affinity or efficacy at 5-HT receptor subtypes? Radioligand binding assays and functional cell-based assays. Refined understanding of the structure-activity relationship for triptans.
Is the metabolite a better or worse substrate for key efflux transporters (e.g., P-gp)? In vitro transporter assays using transfected cell lines. Insights into central nervous system bioavailability and patient variability.
Does the metabolite contribute disproportionately to any observed off-target effects? Broad screening against a panel of receptors, ion channels, and enzymes. Improved design of next-generation molecules with fewer side effects.

Novel Research Applications in Pharmaceutical Sciences

Beyond its role in the context of Rizatriptan therapy, N10-Monodesmethyl Rizatriptan holds potential in several other areas of pharmaceutical science. The study of metabolites is increasingly central to the development of safer and more effective medicines. hilarispublisher.comnih.gov

Development of Analytical Standards: As a known metabolite, highly purified N10-Monodesmethyl Rizatriptan Benzoate serves as a critical reference standard. lgcstandards.com This is essential for the validation of bioanalytical methods used in pharmacokinetic studies and for the quality control of Rizatriptan drug products, ensuring that impurity profiles are accurately monitored.

Pharmacogenomic Studies: Research can explore how genetic variations (polymorphisms) in the monoamine oxidase-A (MAO-A) enzyme and other relevant metabolic enzymes impact the rate of formation of N10-Monodesmethyl Rizatriptan. drugs.com Linking these genetic markers to metabolite levels and clinical outcomes could pave the way for personalizing migraine therapy.

Probing Drug-Drug Interactions: The compound can be used in in vitro assays to determine if it inhibits or induces key drug-metabolizing enzymes (e.g., Cytochrome P450s). This helps predict the potential for drug-drug interactions when Rizatriptan is co-administered with other medications. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N10-Monodesmethyl Rizatriptan Benzoate in bulk and pharmaceutical formulations?

  • Methodological Answer :

  • Normal-Phase HPLC : A validated method using mobile phases filtered through 0.2 µm membranes and degassed (Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: acetonitrile) achieves separation of impurities like Rizatriptan N-Oxide. Linearity is confirmed for 0.5–2.5 µg/mL with UV detection at 224 nm .
  • HPTLC : A high-performance thin-layer chromatography method demonstrates accuracy (99.18–100.5% recovery) and robustness (RSD <2%) for bulk and tablet analysis. Validation includes precision (RSD 0.29–0.54%) and sensitivity .
  • UV Spectrophotometry : Forced degradation studies under acidic, alkaline, and neutral conditions (0.1N HCl, 0.1N NaOH, water) show stability, with linearity (R²=0.9988) at 224 nm .

Q. How does this compound interact with 5-HT receptors in preclinical migraine models?

  • Methodological Answer :

  • Receptor Binding : In guinea pig models, it selectively activates 5-HT1B/1D receptors, inhibiting calcitonin gene-related peptide (CGRP) release and neurogenic vasodilation. Dural vessel constriction is transient (10-minute recovery) .
  • Gene Expression Modulation : Reduces substance P (SP) and proenkephalin (PENK) mRNA levels in rat midbrain, suppressing endogenous pain modulation. Fos-like immunoreactivity in trigeminal nuclei correlates with analgesic effects .

Advanced Research Questions

Q. What methodological considerations are critical when designing forced degradation studies for this compound?

  • Methodological Answer :

  • Stress Conditions : Use acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (H2O2), and thermal stressors. Monitor degradation via UV spectrophotometry (224 nm) or HPLC with photodiode array detection .
  • Validation Parameters : Include specificity (peak purity >99%), linearity (0.5–5 µg/mL), and precision (inter-day RSD <2%). Degradation products should not co-elute with the parent compound .

Q. How should researchers address variability in pharmacokinetic parameters across animal models?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare rodents (e.g., rats) and non-rodents (e.g., rabbits) using LC-MS/MS for plasma quantification. Adjust doses based on metabolic enzyme activity (e.g., CYP450 isoforms) .
  • Formulation Optimization : Use solid lipid nanoparticles (SLNs) to enhance brain bioavailability. In rats, SLNs increase brain uptake 18.43-fold compared to pure drug .

Q. What strategies reconcile contradictory data on neuropeptide expression modulation by this compound?

  • Methodological Answer :

  • Model-Specific Confounders : Evaluate dosing regimens (e.g., 1 mg/kg vs. 10 mg/kg in rats) and migraine induction methods (e.g., nitroglycerin vs. electrical trigeminal stimulation). Control for stress-induced Fos expression .
  • Multiplex Assays : Quantify SP, PENK, and CGRP simultaneously via ELISA or qPCR. Normalize to housekeeping genes (e.g., GAPDH) to account for mRNA stability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.